2-Hydroxybenzaldehyde phenylhydrazone

Übersicht

Beschreibung

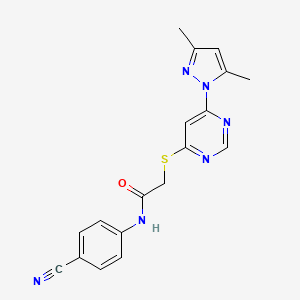

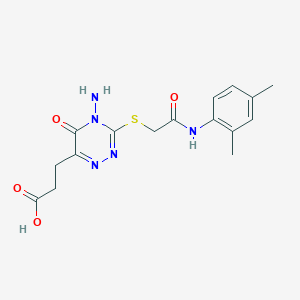

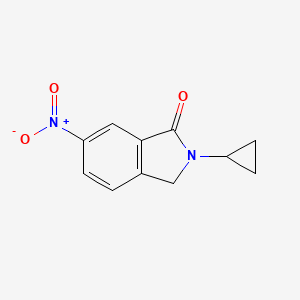

2-Hydroxybenzaldehyde phenylhydrazone, also known as Salicylic aldehyde phenylhydrazone, is a chemical compound with the empirical formula C13H12N2O . It has a molecular weight of 212.25 .

Synthesis Analysis

While specific synthesis methods for 2-Hydroxybenzaldehyde phenylhydrazone were not found in the search results, it’s worth noting that hydrazones are typically synthesized through the reaction of a carbonyl compound (aldehyde or ketone) with a hydrazine .Molecular Structure Analysis

The molecular structure of 2-Hydroxybenzaldehyde phenylhydrazone can be represented by the SMILES stringOc1ccccc1\\C=N\\Nc2ccccc2 . This indicates that the molecule contains a phenyl ring attached to a hydrazone group, which is in turn attached to a benzene ring with a hydroxyl group . Physical And Chemical Properties Analysis

2-Hydroxybenzaldehyde phenylhydrazone is a solid at room temperature . It has a melting point of 140-145 °C . It’s worth noting that the compound is air-sensitive and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Interactions

Selective N-Alkylation : 2-Hydroxybenzaldehyde acylhydrazones, a category that includes 2-Hydroxybenzaldehyde phenylhydrazone, have been used in selective N-alkylation reactions. These reactions achieve exclusive product formation without O-alkylation byproducts, contributing to the efficient preparation of various hydrazones (Zhang et al., 2019).

Spectrophotometric Determination : The use of 2-Hydroxybenzaldehyde-based hydrazones in the spectrophotometric determination of metal ions, particularly cobalt, has been explored. The process involves a separation procedure using Amberlite IRC 718 and demonstrates high recovery and precision (Park & Cha, 1998).

Reaction with Alkynes and Alkenes : 2-Hydroxybenzaldehydes have been shown to react efficiently with alkynes, alkenes, or allenes, leading to the formation of 2-alkenoylphenols. This reaction, facilitated by a rhodium-based catalyst system, showcases the versatility of 2-Hydroxybenzaldehydes in organic synthesis (Kokubo et al., 1999).

Catalysis and Material Science

- Catalyst for Oxidation Reactions : Tetra-nuclear macrocyclic Zn(II) complexes involving 3-bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone have been synthesized and applied as catalysts for the oxidation of benzyl alcohol. This research demonstrates the potential of 2-Hydroxybenzaldehyde derivatives in catalytic applications (Wang et al., 2021).

Analytical Chemistry

- Detection of Residual Chemicals : Poly(hydroxybenzaldehyde) and poly(hydroxybenzoic acid) polymeric stackings, derived from 2-Hydroxybenzaldehyde, have been used as electrode modifiers for detecting residual 2-phenylphenol on lemon rind. This application is vital in analytical chemistry for detecting trace amounts of chemicals on food products (Kiss et al., 2022).

Biochemistry

Photometric Assay of Enzyme Activity : 2-Hydroxybenzaldehyde derivatives have been used in the photometric assay of dopamine-β-hydroxylase activity in human blood, demonstrating their utility in biochemical analysis and clinical studies (Nagatsu & Udenfriend, 1972).

Antiproliferative Activities : Iron and platinum complexes of 2-hydroxybenzaldehyde semi-/thiosemicarbazones have shown antiproliferative activities against C6 glioma cells, suggesting potential therapeutic applications in the treatment of malignant gliomas (Patole et al., 2005).

Safety And Hazards

According to its Safety Data Sheet, 2-Hydroxybenzaldehyde phenylhydrazone is classified as Acute toxicity, Oral (Category 4), H302, and Serious eye damage (Category 1), H318 . This means it is harmful if swallowed and causes serious eye damage . Safety measures include avoiding eating, drinking, or smoking when using this product, wearing eye protection, and washing skin thoroughly after handling .

Zukünftige Richtungen

While specific future directions for 2-Hydroxybenzaldehyde phenylhydrazone were not found in the search results, it’s worth noting that the compound has been used in the study of electrical and optoelectronic properties of a two-terminal metal-semiconductor-metal planar structure . This suggests potential applications in the field of organic semiconductor devices .

Eigenschaften

IUPAC Name |

2-[(phenylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERARPRVBWDEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxybenzaldehyde phenylhydrazone | |

CAS RN |

614-65-3, 1271144-56-9 | |

| Record name | 2-Hydroxybenzaldehyde phenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-((2-phenylhydrazono)methyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)

![(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926417.png)

![Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate](/img/structure/B2926418.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2926420.png)

![N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2926423.png)

![(2S,4R)-N-[[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B2926427.png)